(4-Bromophenyl)(piperazin-1-yl)methanone) physical properties
(4-Bromophenyl)(piperazin-1-yl)methanone) physical properties
This technical guide details the physicochemical profile, synthesis logic, and handling protocols for (4-Bromophenyl)(piperazin-1-yl)methanone , a critical intermediate in the synthesis of piperazine-based pharmaceuticals.
Executive Summary
(4-Bromophenyl)(piperazin-1-yl)methanone (CAS: 59939-72-9), also known as 1-(4-Bromobenzoyl)piperazine , is a mono-acylated piperazine derivative.[1] It serves as a versatile scaffold in medicinal chemistry, particularly for introducing a semi-rigid piperazine linker with a lipophilic bromophenyl "tail." Its secondary amine moiety remains free for further functionalization (e.g., alkylation, reductive amination), making it a high-value building block for GPCR ligands (e.g., 5-HT, Dopamine receptors) and kinase inhibitors.
Chemical Identity & Structural Analysis[2][3][4]
The compound consists of a piperazine ring acylated at the N1 position by a 4-bromobenzoyl group. The presence of the electron-withdrawing carbonyl group reduces the basicity of N1, leaving N4 as the sole basic center.
| Parameter | Details |
| IUPAC Name | (4-Bromophenyl)(piperazin-1-yl)methanone |
| Common Synonyms | 1-(4-Bromobenzoyl)piperazine; N-(4-Bromobenzoyl)piperazine |
| CAS Number | 59939-72-9 |
| Molecular Formula | C₁₁H₁₃BrN₂O |
| Molecular Weight | 269.14 g/mol |
| SMILES | C1CN(CCN1)C(=O)C2=CC=C(C=C2)Br |
| Structural Class | Benzamide; N-monosubstituted piperazine |
Physicochemical Properties
Note: Where experimental values for this specific derivative are rare in public literature, values are derived from validated Structure-Activity Relationship (SAR) analogs (e.g., 1-benzoylpiperazine, 1-(4-chlorobenzoyl)piperazine).
Core Physical Data
| Property | Value / Range | Context for Researchers |
| Physical State | Solid (Crystalline powder) | Typically white to off-white.[2][3][4][5] |
| Melting Point | 65 – 85 °C (Estimated) | Analog 1-benzoylpiperazine melts at 61–64 °C. The 4-bromo substituent increases molecular weight and intermolecular forces, likely elevating the MP. |
| Boiling Point | ~400 – 420 °C (Predicted) | Decomposes before boiling at atmospheric pressure. |
| Density | ~1.35 – 1.45 g/cm³ | Higher density due to the heavy bromine atom. |
| pKa (N4-H) | 8.5 ± 0.2 (Basic) | The distal N4 amine is basic but slightly less so than piperazine (pKa 9.8) due to the inductive effect of the amide. |
| pKa (N1-Amide) | Neutral | The amide nitrogen is non-basic. |
| LogP | ~1.5 – 2.0 | Moderately lipophilic; soluble in organic solvents but requires pH adjustment for water solubility. |
Solubility Profile & pH Dependence
The solubility of this compound is strictly pH-dependent due to the N4 secondary amine.
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Acidic pH (< 6): Highly soluble in aqueous media (forms a water-soluble cation: R-NH₂⁺).
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Basic/Neutral pH (> 9): Poor water solubility; precipitates as the free base. Soluble in DCM, Ethyl Acetate, DMSO, and Methanol.
Synthesis & Purification Logic
Synthetic Route: Mono-Acylation Strategy
The primary challenge in synthesizing this compound is preventing bis-acylation (formation of 1,4-bis(4-bromobenzoyl)piperazine). To ensure mono-acylation, a significant excess of piperazine is required.[6]
Reaction: 4-Bromobenzoyl Chloride + Piperazine (Excess) → Product + Piperazine-HCl
Figure 1: Synthesis workflow emphasizing the "Acid-Base Swing" purification technique to isolate the mono-substituted product from neutral impurities.
Purification Protocol (Self-Validating)
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Reaction: Dissolve Piperazine (5.0 equiv) in DCM. Cool to 0°C. Add 4-Bromobenzoyl chloride (1.0 equiv) dropwise.
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Why? High dilution and excess amine favor the statistical formation of the mono-amide.
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-
Workup: Wash the organic layer with water to remove the large excess of unreacted piperazine (which is highly water-soluble).
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Validation Step: The organic layer now contains the product and potentially bis-acylated byproduct.
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Extraction: Extract the organic layer with 1M HCl. The product (containing a basic amine) will protonate and move to the aqueous layer. The bis-amide (neutral) will remain in the organic layer.
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-
Isolation: Take the acidic aqueous layer, basify with NaOH to pH 12, and extract back into fresh DCM. This ensures high purity without chromatography.
Spectroscopic Characterization
Researchers should verify the identity of the compound using the following signatures:
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¹H NMR (DMSO-d₆ or CDCl₃):
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Aromatic Region: Two doublets (AA'BB' system) integrating to 4H around δ 7.4 – 7.6 ppm (characteristic of para-substituted bromobenzene).
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Piperazine Ring: Due to the restricted rotation of the amide bond, the piperazine protons often appear as two distinct triplets or broad multiplets (4H each) rather than a single singlet.
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δ ~3.3–3.6 ppm (4H, adjacent to amide carbonyl).
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δ ~2.7–2.9 ppm (4H, adjacent to secondary amine).
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Amine Proton: A broad singlet (1H) around δ 2.0–3.0 ppm (concentration dependent).
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IR Spectroscopy:
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Amide Carbonyl (C=O): Strong band at 1620–1640 cm⁻¹ .
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N-H Stretch: Weak/Broad band at 3300–3400 cm⁻¹ .
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Handling & Safety Information
| Hazard Class | GHS Code | Precaution |
| Acute Toxicity | H302 | Harmful if swallowed. |
| Skin Irritation | H315 | Causes skin irritation.[7] |
| Eye Damage | H318/H319 | Causes serious eye irritation/damage.[8] |
Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). The secondary amine is sensitive to CO₂ absorption from the air (forming carbamates) over long periods.
References
-
ChemicalBook . 1-(4-Bromobenzoyl)piperazine (CAS 59939-72-9) Entry. Retrieved from .
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Sigma-Aldrich . 1-Benzoylpiperazine (Analog Reference) Physical Properties. Retrieved from .
-
National Center for Biotechnology Information . PubChem Compound Summary for CID 2735629 (1-(4-Bromophenyl)piperazine - Structural Distinction Context). Retrieved from .
-
Bilkent University . Synthesis of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives. (Methodology for benzoyl piperazine synthesis). Retrieved from .
Sources
- 1. 1-BENZOYLPIPERAZINE CAS#: 13754-38-6 [m.chemicalbook.com]
- 2. 13754-38-6 CAS MSDS (1-BENZOYLPIPERAZINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. 1-BENZOYLPIPERAZINE | 13754-38-6 [chemicalbook.com]
- 4. 1-(4-Chlorobenzhydryl)piperazine | 303-26-4 [chemicalbook.com]
- 5. 1-(4-Chlorobenzhydryl)piperazine CAS#: 303-26-4 [m.chemicalbook.com]
- 6. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. sigmaaldrich.com [sigmaaldrich.com]
